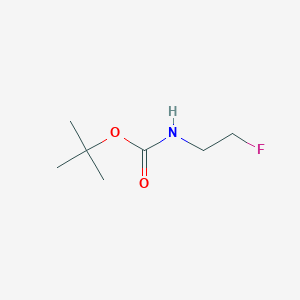

Tert-butyl (2-fluoroethyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-fluoroethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIAEHWXSFAFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178181-52-7 | |

| Record name | tert-Butyl (2-fluoroethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Properties of Tert Butyl 2 Fluoroethyl Carbamate

The synthesis of tert-butyl (2-fluoroethyl)carbamate typically involves the reaction of 2-fluoroethylamine with a Boc-protecting agent.

A common method for the Boc protection of amines is the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). beilstein-journals.org The reaction is generally carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF) and may be facilitated by a base.

Table 2: Synthesis of Tert-butyl (2-fluoroethyl)carbamate

| Reactants | Reagent | Product |

| 2-Fluoroethylamine | Di-tert-butyl dicarbonate | Tert-butyl (2-fluoroethyl)carbamate |

An experimental procedure for the synthesis of a related compound, t-butyl (2-aminoethyl)carbamate, involves the dropwise addition of di-t-butyl dicarbonate to a solution of ethylenediamine (B42938) in a mixture of dioxane, water, and magnesium oxide. prepchem.com A similar approach could be adapted for the synthesis of tert-butyl (2-fluoroethyl)carbamate from 2-fluoroethylamine.

Table 3: Physicochemical Properties of Tert-butyl (2-fluoroethyl)carbamate

| Property | Value | Source |

| Molecular Formula | C₇H₁₄FNO₂ | cymitquimica.com |

| Molecular Weight | 163.19 g/mol | cymitquimica.com |

| Appearance | White crystalline solid | cymitquimica.com |

| Purity | 95% | cymitquimica.com |

| CAS Number | 178181-52-7 | bldpharm.com |

Mechanistic Investigations of Tert Butyl 2 Fluoroethyl Carbamate Transformations

Mechanism of Boc Group Cleavage and Decarboxylation

The removal of the Boc group from tert-butyl (2-fluoroethyl)carbamate typically proceeds through a two-step mechanism: cleavage of the tert-butyl group to form a carbamic acid intermediate, followed by decarboxylation to yield the free 2-fluoroethylamine. The specific pathways and intermediates involved are highly dependent on the reaction conditions employed.

Acid-Mediated Deprotection Pathways and Intermediate Stabilization

Acid-catalyzed deprotection is the most common method for the removal of the Boc group. The reaction is initiated by protonation of the carbamate (B1207046), leading to the formation of a key intermediate that dictates the subsequent reaction profile.

The generally accepted mechanism for the acid-mediated deprotection of Boc-protected amines involves the initial protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the C-O bond, leading to the formation of a relatively stable tertiary tert-butyl cation and a carbamic acid intermediate. nih.govresearchgate.net The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide. researchgate.net

The presence of the electron-withdrawing fluorine atom on the ethyl group in tert-butyl (2-fluoroethyl)carbamate is expected to influence the electron density on the nitrogen and carbonyl oxygen. This can affect the rate of the initial protonation step. Studies on Boc-protected amines with electron-withdrawing groups have shown that such substituents can destabilize the carbamate, potentially leading to faster cleavage under certain conditions. nih.gov

The fate of the tert-butyl cation is a critical aspect of the reaction profile. In non-nucleophilic solvents, the tert-butyl cation primarily undergoes deprotonation to form isobutylene (B52900) gas. nih.gov However, in the presence of nucleophiles, it can be trapped, leading to the formation of byproducts. The stability of the tert-butyl cation allows it to exist in solution long enough to participate in such side reactions. nih.gov

To prevent unwanted side reactions involving the electrophilic tert-butyl cation, scavengers are often employed during the acidic deprotection of Boc groups. These scavengers are nucleophilic species that can efficiently trap the tert-butyl cation. Common scavengers include anisole, thioanisole, and triethylsilane. nih.gov The choice of scavenger depends on the specific substrate and reaction conditions. For instance, in peptide synthesis where sensitive amino acid residues might be susceptible to alkylation by the tert-butyl cation, the use of scavengers is crucial. While specific studies on scavenger use for tert-butyl (2-fluoroethyl)carbamate are not abundant, the general principles of preventing tert-butylation of nucleophilic sites on the substrate or in the reaction mixture apply.

A common scavenger cocktail used in peptide synthesis that could be applicable is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIPS). nih.gov

Influence of Substrate Structure on Deprotection Kinetics

The cleavage of the Boc protecting group is a fundamental reaction in organic synthesis. The rate of this deprotection is significantly influenced by the electronic nature of the substrate. Generally, the deprotection of Boc-amines is an acid-catalyzed process that proceeds through the formation of a tert-butyl cation. nih.gov The stability of this cation and the ease of its formation dictate the reaction kinetics.

Research has shown that the presence of electron-withdrawing groups (EWGs) on the substrate can accelerate the deprotection of the Boc group. nih.govwikipedia.org For instance, studies on the deprotection of various N-Boc protected amines have demonstrated that substrates bearing EWGs such as nitro, fluoro, chloro, iodo, or bromo groups exhibit a faster reaction rate compared to those with electron-donating groups. wikipedia.org This acceleration is attributed to the electronic destabilization of the carbamate, which promotes its cleavage. wikipedia.org

The 2-fluoroethyl group in tert-butyl (2-fluoroethyl)carbamate acts as an electron-withdrawing substituent due to the high electronegativity of the fluorine atom. This inductive effect is expected to increase the rate of Boc deprotection compared to its non-fluorinated analogue, tert-butyl ethylcarbamate. While specific kinetic data for the deprotection of tert-butyl (2-fluoroethyl)carbamate is not extensively documented in publicly available literature, the general trend observed for fluorinated compounds suggests a faster cleavage.

A study on the thermal deprotection of N-Boc amines in continuous flow has shown that the efficiency of deprotection follows the order of N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amines, which aligns with the pKa values of the conjugate acids of the corresponding amines. nih.gov This indicates that substrates that can better stabilize a positive charge on the nitrogen atom upon protonation, or that have a more electron-deficient carbamate nitrogen, undergo deprotection more readily.

The table below illustrates the qualitative effect of substrate electronics on the deprotection time of N-Boc anilines using oxalyl chloride in methanol (B129727), highlighting the accelerating effect of electron-withdrawing groups.

| Substrate (N-Boc-aniline derivative) | Substituent | Electronic Effect | Deprotection Time (h) | Yield (%) |

|---|---|---|---|---|

| N-Boc-4-nitroaniline | -NO₂ | Strongly Electron-Withdrawing | 1 | >90 |

| N-Boc-4-fluoroaniline | -F | Electron-Withdrawing | 1 | >85 |

| N-Boc-4-chloroaniline | -Cl | Electron-Withdrawing | 1 | >90 |

| N-Boc-aniline | -H | Neutral | 3 | >80 |

| N-Boc-4-methoxyaniline | -OCH₃ | Electron-Donating | >4 | Lower Yield |

This table is generated based on qualitative findings from literature and is for illustrative purposes. Specific reaction conditions can influence the outcomes. wikipedia.org

Reaction Mechanisms in Fluorination and Derivatization

The synthesis of tert-butyl (2-fluoroethyl)carbamate typically involves the fluorination of a suitable precursor, such as N-Boc-ethanolamine. The mechanism of this C-F bond formation is highly dependent on the fluorinating agent employed.

Detailed Pathways for C-F Bond Formation

The conversion of the hydroxyl group in N-Boc-ethanolamine to a fluorine atom can be achieved using various deoxyfluorination reagents. Two commonly used reagents for this transformation are Diethylaminosulfur trifluoride (DAST) and electrophilic fluorinating agents like Selectfluor.

Mechanism with DAST:

The fluorination of alcohols with DAST is generally proposed to proceed through an S_N2-type mechanism. The reaction is initiated by the attack of the hydroxyl group of N-Boc-ethanolamine on the sulfur atom of DAST, leading to the formation of a fluorosulfite intermediate and the release of a fluoride (B91410) ion. This is followed by the intramolecular or intermolecular attack of the fluoride ion on the carbon bearing the activated hydroxyl group, resulting in the formation of the C-F bond with inversion of configuration if the carbon is a stereocenter.

A theoretical study on the fluorination of methanol with DAST supports the favorability of an S_N2 mechanism when a fluoride ion is present. nih.gov

Mechanism with Selectfluor:

Selectfluor is an electrophilic fluorinating agent. The mechanism of fluorination with Selectfluor is a subject of ongoing research and can proceed via a single-electron transfer (SET) pathway or a direct S_N2 attack on the fluorine atom. wikipedia.org In the context of fluorinating an alcohol precursor, the hydroxyl group would first need to be converted into a better leaving group or the reaction would proceed on a derivative like an enamine or enol ester. For the direct fluorination of an enamine derived from a suitable precursor, the reaction with Selectfluor could involve the electrophilic addition of a fluorine cation equivalent to the double bond. Mechanistic studies on the fluorination of enol esters with Selectfluor suggest a polar two-electron process via an oxygen-stabilized carbenium species, rather than a radical pathway. nih.gov

The table below outlines the proposed mechanistic pathways for the fluorination of an alcohol precursor.

| Fluorinating Agent | Proposed Mechanism | Key Intermediates | Stereochemical Outcome |

|---|---|---|---|

| DAST | SN2-type | Fluorosulfite ester | Inversion of configuration |

| Selectfluor (on a derivative) | SET or SN2 | Radical cation or direct attack | Variable |

Elucidation of Regioselectivity and Stereoselectivity in Fluorinated Systems

When the substrate for fluorination possesses multiple reactive sites or stereocenters, the regioselectivity and stereoselectivity of the reaction become critical. In the synthesis of tert-butyl (2-fluoroethyl)carbamate from a precursor like N-Boc-2-amino-1-alkanol, the selective fluorination of the hydroxyl group over the nitrogen atom is a key challenge.

Regioselectivity:

The selective fluorination of the hydroxyl group in N-Boc-ethanolamine is generally achievable due to the higher nucleophilicity of the oxygen atom of the alcohol compared to the Boc-protected nitrogen atom. The Boc group significantly reduces the nucleophilicity of the amine, thus directing the fluorinating agent to react preferentially with the alcohol. In the case of vicinal amino alcohols, the regioselectivity of fluorination can be influenced by the choice of fluorinating agent and the reaction conditions. For instance, in the fluorination of allylic alcohols, a competition between S_N2 and S_N2' pathways can lead to different regioisomers.

Stereoselectivity:

If a chiral precursor is used, such as a chiral N-Boc-2-amino-1-alkanol, the stereochemical outcome of the fluorination is of paramount importance. As mentioned, deoxyfluorination with DAST typically proceeds with inversion of configuration at the reaction center. nih.gov This stereospecificity is a valuable tool in asymmetric synthesis.

The stereoselective synthesis of chiral β-fluoro α-amino acids has been achieved through palladium-catalyzed fluorination of unactivated C(sp³)–H bonds, demonstrating high diastereoselectivity. acs.org Furthermore, the use of chiral directing groups can enforce high enantioselectivity in fluorination reactions. An example is the enantioselective fluorination of allylic alcohols using a chiral anion phase-transfer catalysis strategy, where an in-situ generated directing group was crucial for achieving high enantiocontrol. acs.org

The table below summarizes factors influencing selectivity in fluorination reactions.

| Selectivity Type | Controlling Factors | Examples/Strategies |

|---|---|---|

| Regioselectivity | - Nature of the fluorinating agent

| - Protection of more reactive functional groups (e.g., Boc protection of amines)

|

| Stereoselectivity | - Mechanism of the fluorination reaction (e.g., SN2 vs. SN1)

| - DAST-mediated deoxyfluorination with inversion of configuration

|

Computational and Theoretical Studies of Tert Butyl 2 Fluoroethyl Carbamate

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the conformational landscape of tert-butyl (2-fluoroethyl)carbamate.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry of molecules. For carbamates, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently paired with extensive basis sets such as 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency. acs.orgnih.govnih.gov This process, known as geometry optimization, calculates the electronic structure of the molecule to find the lowest energy arrangement of its atoms, corresponding to the most stable molecular structure.

The optimization yields precise information on bond lengths, bond angles, and dihedral (torsion) angles. nih.gov For tert-butyl (2-fluoroethyl)carbamate, these calculations would define the spatial relationship between the bulky tert-butyl group, the planar carbamate (B1207046) linkage, and the flexible fluoroethyl chain. Studies on similar molecules, such as other tert-butyl carbamates and related amides, demonstrate that DFT methods reliably predict geometries that are in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.govrsc.org

Table 1: Representative Theoretical vs. Experimental Geometrical Parameters for a Carbamate Structure Note: Data shown is for a model carbamate system to illustrate the typical accuracy of DFT calculations. Specific experimental data for the title compound is not available.

| Parameter | DFT Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (X-ray) |

|---|---|---|

| C=O Bond Length | ~1.22 Å | ~1.21 Å |

| C-N Bond Length | ~1.38 Å | ~1.37 Å |

| O-C-N Bond Angle | ~125.5° | ~125.0° |

| C-N-C Bond Angle | ~120.0° | ~119.5° |

Analysis of Potential Energy Surfaces and Rotational Isomerism

A key structural feature of carbamates is the partial double-bond character of the central C-N bond, which restricts rotation and can lead to the existence of rotational isomers (rotamers). For tertiary carbamates, these are typically designated as E and Z isomers. Computational chemistry is essential for exploring this phenomenon by mapping the potential energy surface (PES) of the molecule.

Detailed PES analyses have been performed on closely related fluorinated tertiary carbamates using high-level ab initio methods like Møller-Plesset perturbation theory (MP2, MP4) with basis sets such as SMD[MP2/6-311++G(d,p)]. nih.govresearchgate.net These studies involve calculating the energy of the molecule while systematically changing key dihedral angles, primarily the one defining rotation around the C-N bond, but also considering the inversion of the nitrogen lone pair. nih.gov

For a model system, N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate, these calculations revealed a complex energy landscape with four unique chiral minima (a pair of E-rotamers and a pair of Z-rotamers) and eight distinct transition state structures connecting them. nih.gov A significant finding from these studies is that while the ground state (minimum energy) structures feature an essentially sp²-hybridized (planar) nitrogen atom, the transition states for rotation are characterized by a pyramidalized nitrogen. nih.gov The calculated energy barrier for this E/Z-isomerization in model systems shows excellent agreement with experimentally measured barriers, validating the computational approach. nih.govnsf.gov

Table 2: Summary of Potential Energy Surface Analysis for a Model Fluorinated Carbamate Based on findings for N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate. nih.gov

| Feature | Computational Finding | Implication |

|---|---|---|

| Minimum Energy Structures | 4 unique chiral minima (2 E-rotamers, 2 Z-rotamers) | The molecule exists as a mixture of stable conformers at low temperatures. |

| Transition States (TS) | 8 unique rotational TS structures | Multiple pathways exist for interconversion between E and Z isomers. |

| Nitrogen Geometry (Minima) | Essentially sp² hybridized (planar) | Indicates significant delocalization of the nitrogen lone pair into the carbonyl. |

| Nitrogen Geometry (TS) | Pyramidalized | Rotation around the C-N bond involves a simultaneous nitrogen inversion process. |

| Calculated Rotational Barrier | ~15-16 kcal/mol | Predicts that E/Z isomers can be observed separately by NMR at low temperatures. researchgate.net |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to analyze this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.com

For carbamates, DFT calculations are used to determine the energies and spatial distributions of these orbitals. nih.gov In a typical carbamate, the HOMO is often localized on the nitrogen and oxygen atoms of the carbamate group, reflecting their lone pairs of electrons. The LUMO is typically the π* antibonding orbital of the carbonyl (C=O) group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, electronic analysis of transition states in related fluorinated carbamates has revealed the importance of specific electronic interactions. These include negative hyperconjugation, where the nitrogen lone pair (NLP) donates electron density into the antibonding orbital of the carbonyl group (NLP→σ*(CO)), and intramolecular electrostatic forces that help stabilize the transition states. nih.gov

Table 3: Calculated Frontier Molecular Orbital Energies for a Model Carbamate Note: Values are representative and taken from a DFT study on tert-Butyl N-(thiophen-2yl)carbamate to illustrate typical results. nih.gov

| Parameter | Calculated Energy (eV) (B3LYP/6-311++G(d,p)) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -0.51 |

| HOMO-LUMO Energy Gap (ΔE) | 6.07 |

Simulation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the calculated molecular structure and experimental observations.

Prediction of Vibrational Frequencies (FT-IR, Raman)

The vibrational modes of a molecule, which are observed experimentally using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, can be accurately predicted using DFT calculations. scirp.org Following a geometry optimization, a frequency calculation is performed to determine the energies of the normal modes of vibration. These theoretical frequencies correspond to the stretching, bending, and rocking motions of the atoms.

For related tert-butyl carbamates, studies have shown that theoretical vibrational frequencies calculated at the B3LYP/6-311++G(d,p) level are in good agreement with experimental FT-IR spectra after the application of a scaling factor to account for anharmonicity and other systematic errors in the calculation. nih.gov Potential Energy Distribution (PED) analysis is often used to assign the calculated frequencies to specific molecular motions. nih.govresearchgate.net Key predicted vibrations for tert-butyl (2-fluoroethyl)carbamate would include the C=O stretch, N-H bend, C-O stretch, and C-F stretch, which are characteristic of its functional groups.

Table 4: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Model Carbamate Data is illustrative, based on a study of tert-Butyl N-(thiophen-2yl)carbamate. nih.gov

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3344 | 3350 |

| C-H Stretch (tert-butyl) | 2978 | 2985 |

| C=O Stretch | 1732 | 1725 |

| N-H Bend | 1506 | 1510 |

| C-N Stretch | 1367 | 1370 |

Calculation of Nuclear Magnetic Resonance Chemical Shifts and Coupling Constants

NMR spectroscopy is a powerful tool for structure elucidation, and computational methods can predict NMR parameters with high accuracy. The presence of rotational isomers in fluorinated carbamates, as discussed in section 4.1.2, was first identified through the unexpected appearance of two sets of signals in ¹³C NMR spectra. digitellinc.comnih.gov

Computational studies on model systems have been crucial in confirming this hypothesis. nsf.gov By calculating the NMR chemical shifts (δ) and J-coupling constants for the optimized geometries of the different rotamers, a theoretical spectrum can be generated. For fluorinated carbamates, the calculation of ¹³C and ¹⁹F chemical shifts and the one-bond ¹³C-¹⁹F coupling constants (¹J(CF)) is particularly important. nsf.gov These calculations, often performed using DFT methods, show that the different spatial arrangements of the E and Z isomers result in distinct calculated chemical shifts for the trifluoromethyl group's carbon and fluorine atoms. digitellinc.com

The results of these calculations have shown excellent agreement with experimental data from variable-temperature (VT) NMR experiments on compounds like N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate, confirming that the observed signals are indeed due to the presence of E/Z rotamer ensembles in solution. nsf.govresearchgate.net

Table 5: Comparison of Experimental and Calculated NMR Data for a Model Fluorinated Carbamate Based on data and analysis for N-Boc-N-(2,2,2-trifluoroethyl)amine derivatives. nsf.govdigitellinc.com

| Parameter | Isomer | Calculated Value | Experimental Value |

|---|---|---|---|

| δ(¹³C) of CF₃ group (ppm) | E-rotamer | ~125.5 | ~125.8 |

| Z-rotamer | ~125.0 | ~125.2 | |

| ¹J(¹³C,¹⁹F) (Hz) | E-rotamer | ~278 | ~277 |

| Z-rotamer | ~279 | ~278 |

Theoretical Modeling of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the complex reaction mechanisms involving carbamates. Through theoretical modeling, it is possible to map out reaction pathways, identify intermediate structures, and determine the energy barriers that govern reaction rates. These studies are crucial for understanding the stability and reactivity of molecules like tert-butyl (2-fluoroethyl)carbamate.

While specific transition state analyses for tert-butyl (2-fluoroethyl)carbamate are not extensively documented in dedicated public studies, valuable insights can be drawn from computational investigations of related carbamate structures. The decomposition and hydrolysis of carbamates are fundamental reactions whose mechanisms have been modeled theoretically.

For instance, the cleavage of the tert-butoxycarbonyl (Boc) group, a reaction chemically analogous to the degradation of tert-butyl (2-fluoroethyl)carbamate, is typically initiated by protonation under acidic conditions. commonorganicchemistry.commasterorganicchemistry.com Theoretical models of this process show that the carbamate's carbonyl oxygen is protonated, which facilitates the subsequent loss of the tert-butyl group as a stable tert-butyl cation. commonorganicchemistry.com This step proceeds through a specific transition state, and its associated energy barrier (activation energy) determines the reaction's feasibility. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide. commonorganicchemistry.commasterorganicchemistry.com

Ab initio calculations on the decomposition of simple carbamates, such as ammonium (B1175870) carbamate, have been used to model the free energy profiles of these reactions. ureaknowhow.com These studies calculate the geometries of equilibrium and transition state structures, allowing for the determination of activation energies for various proposed mechanistic steps, such as unimolecular versus bimolecular decomposition pathways. ureaknowhow.com For example, the ammonia-assisted decomposition of carbamic acid was found to have a significantly lower free energy of activation (18.9 kcal/mol) compared to the unimolecular pathway, highlighting the role of assisting molecules in stabilizing the transition state. ureaknowhow.com Such computational approaches could be directly applied to model the thermal or chemical degradation of tert-butyl (2-fluoroethyl)carbamate, predicting its stability and reaction kinetics.

Table 1: Representative Calculated Activation Energies for Carbamate Reactions (Note: Data is for analogous systems and illustrates typical values obtained through computational analysis.)

| Reaction | System | Computational Method | Calculated Free Energy of Activation (kcal/mol) | Reference |

| Bimolecular Decomposition | Carbamic Acid + NH₃ | MP2/6-31+G* | 18.9 | ureaknowhow.com |

The gas-phase dissociation of protonated carbamates is of significant interest, particularly for their identification and quantification using tandem mass spectrometry. nih.gov Computational studies combined with experimental data have elucidated the primary fragmentation pathways for ions containing the tert-butylcarbamate (B1260302) (t-Boc) group. nih.govdoaj.org

Upon protonation in the gas phase, which theoretical calculations suggest preferentially occurs on the carbonyl oxygen, t-Boc protected amines undergo a characteristic coupled elimination. nih.gov This process involves the loss of 2-methylpropene (isobutylene) and carbon dioxide, resulting in a neutral loss of 100 Da. nih.gov This fragmentation is a major dissociation pathway and is often utilized in analytical methods. nih.govdoaj.org

Computational modeling of the dissociation pathways for protonated t-Boc-containing ions has detailed the energetics of these fragmentations. Studies have calculated the relative energies of different protonated tautomers (e.g., N-protonated vs. O-protonated) and the transition states connecting them to their dissociation products. nih.gov For example, one fragmentation pathway involves the transfer of a hydrogen atom from the t-butyl group to a carbamate oxygen, leading to the formation of an ion-molecule complex that subsequently dissociates. nih.gov

Table 2: Common Gas-Phase Fragmentation Patterns of Protonated t-Boc Carbamates

| Precursor Ion | Fragmentation Process | Neutral Loss | Product Ion | Reference |

| [M+H]⁺ | Loss of isobutylene (B52900) | C₄H₈ (56 Da) | [M+H - C₄H₈]⁺ | doaj.org |

| [M+H]⁺ | Coupled loss of isobutylene and carbon dioxide | C₅H₈O₂ (100 Da) | [M+H - C₅H₈O₂]⁺ | nih.govdoaj.org |

| [M]⁺˙ (EI mode) | Loss of methyl radical | CH₃• (15 Da) | [M - CH₃]⁺ | researchgate.net |

| [M]⁺˙ (EI mode) | Loss of t-butoxy radical | C₄H₉O• (73 Da) | [M - C₄H₉O]⁺ | doaj.org |

Computational Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. Computational methods are widely used to predict these descriptors, offering a rapid and cost-effective way to estimate a compound's physicochemical properties, such as its lipophilicity and conformational stability.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter in medicinal chemistry. The introduction of fluorine into a molecule can have complex and sometimes non-intuitive effects on its lipophilicity. nih.govresearchgate.net While fluorine is highly electronegative, replacing hydrogen with fluorine also increases the molecular volume and hydrophobic surface area. nih.govnih.gov

Computational models are essential for predicting these effects. Studies on various organofluorine compounds show that fluorination can either increase or decrease lipophilicity depending on the molecular context. nih.govacs.org The effect is a balance between increasing the hydrophobic surface and introducing a strong dipole moment that can increase polarity. nih.govnih.gov For instance, in some series, monofluorination and difluorination decrease logP, while trifluorination increases it compared to the non-fluorinated analogue. lincoln.ac.uk

For tert-butyl (2-fluoroethyl)carbamate, the fluorine atom on the ethyl group is expected to influence its lipophilicity compared to its non-fluorinated counterpart, tert-butyl ethylcarbamate. Computational tools and predictive models, which can range from simple atomic contribution methods to more complex quantum mechanical calculations, are used to estimate these values. nih.govchemaxon.comresearchgate.net These models account for factors like molecular polarity, polarizability, and hydrogen bonding potential to generate a predicted logP value. nih.gov Molecular dynamics simulations have also been employed to calculate solvation free energies in water and n-octanol, from which logP can be derived, successfully reproducing experimentally observed changes upon fluorination. nih.gov

Table 3: Illustrative Comparison of Predicted Lipophilicity (logP) (Note: These are hypothetical values calculated using common predictive algorithms to illustrate the expected effect of fluorination based on published principles. Actual experimental values may vary.)

| Compound | Structure | Predicted logP (Exemplar) | Key Factors |

| tert-Butyl ethylcarbamate | C₇H₁₅NO₂ | 1.65 | Baseline lipophilicity |

| tert-Butyl (2-fluoroethyl)carbamate | C₇H₁₄FNO₂ | 1.50 | Increased polarity due to C-F bond potentially outweighs increased surface area |

The conformation of tert-butyl (2-fluoroethyl)carbamate is influenced by a variety of intramolecular interactions. The carbamate group itself can exist as syn and anti rotamers with respect to the C-N bond, with the anti rotamer generally being more stable. nd.edu However, the presence of the fluorine atom introduces the possibility of specific stabilizing interactions.

A key potential interaction within this molecule is an intramolecular hydrogen bond between the amide proton (N-H) and the fluorine atom (N-H···F). While fluorine is a weak hydrogen bond acceptor, such interactions have been convincingly identified and characterized using a combination of NMR spectroscopy and DFT calculations in various organic molecules. nih.govsemanticscholar.orgescholarship.org In scaffolds that force the N-H and fluorine into close proximity, this interaction can significantly influence the molecule's preferred conformation. escholarship.org Computational studies can model the geometry of this potential hydrogen bond, calculating bond distances, angles, and the stabilization energy it provides. DFT calculations, including Natural Bond Orbital (NBO) analysis, can further quantify the charge transfer associated with the hydrogen bond, confirming its presence and strength. nih.gov

Beyond hydrogen bonding, other stabilizing effects include steric and electrostatic interactions. DFT calculations have been used to correlate trends in carbamate stability with molecular geometries, identifying the influence of steric hindrance on reactivity. colab.ws For tert-butyl (2-fluoroethyl)carbamate, theoretical modeling would explore the rotational energy barrier of the fluoroethyl group and the conformational preferences of the entire molecule, revealing the interplay between stabilizing hydrogen bonds and destabilizing steric repulsions.

Table 4: Typical Characteristics of Intramolecular N-H···F Hydrogen Bonds from Computational Studies (Note: Data is from analogous systems to illustrate typical parameters.)

| Parameter | Description | Typical Calculated Value | Reference |

| d(H···F) | Hydrogen bond distance | ~2.0 - 2.4 Å | escholarship.org |

| ∠(N-H···F) | Hydrogen bond angle | ~110° - 140° | escholarship.org |

| ΔE | Stabilization Energy | ~ -0.5 to -1.5 kcal/mol | escholarship.org |

Spectroscopic Characterization and Advanced Analytical Methodologies

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the functional groups present in tert-butyl (2-fluoroethyl)carbamate.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups within the tert-butyl (2-fluoroethyl)carbamate molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The spectrum of a related compound, tert-butyl carbamate (B1207046), available in the NIST Chemistry WebBook, provides a basis for interpreting the spectrum of its fluoroethyl derivative. nist.govnist.gov

Key vibrational modes for carbamates are well-documented. nih.gov The N-H stretching vibration typically appears as a sharp band in the region of 3400-3300 cm⁻¹. The C=O stretching of the carbamate group is a strong, prominent band usually found between 1740 and 1680 cm⁻¹. The C-N stretching and N-H bending vibrations are observed in the 1550-1500 cm⁻¹ and 1650-1500 cm⁻¹ regions, respectively. The presence of the tert-butyl group gives rise to characteristic C-H stretching and bending vibrations. The C-F bond, a key feature of this molecule, exhibits a strong absorption in the 1100-1000 cm⁻¹ region.

Table 1: Characteristic FT-IR Vibrational Frequencies for Tert-butyl (2-fluoroethyl)carbamate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3400 - 3300 | Medium to Strong |

| C-H (alkyl) | Stretching | 2980 - 2850 | Strong |

| C=O (carbamate) | Stretching | 1720 - 1680 | Strong |

| N-H | Bending | 1600 - 1500 | Medium |

| C-H (tert-butyl) | Bending | 1390 and 1365 | Medium to Strong |

| C-O | Stretching | 1250 - 1150 | Strong |

| C-F | Stretching | 1100 - 1000 | Strong |

Fourier Transform Raman Spectroscopy

The C=O stretching vibration in carbamates is also observable in the Raman spectrum, typically in the same region as in the IR spectrum. nih.gov The symmetric stretching of the C-N-C backbone and the breathing vibrations of the tert-butyl group are expected to be prominent. The C-F stretching vibration, while strong in the IR, may show a weaker signal in the Raman spectrum.

Table 2: Predicted FT-Raman Shifts for Tert-butyl (2-fluoroethyl)carbamate

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H (alkyl) | Stretching | 2980 - 2850 | Strong |

| C=O (carbamate) | Stretching | 1720 - 1680 | Medium |

| C-N | Stretching | 1300 - 1200 | Medium |

| C-C (tert-butyl) | Symmetric Stretch | 950 - 850 | Strong |

| C-F | Stretching | 1100 - 1000 | Weak to Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and three-dimensional structure of tert-butyl (2-fluoroethyl)carbamate in solution. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, a detailed picture of the molecular framework can be constructed.

Proton (¹H) NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and functional groups. For tert-butyl (2-fluoroethyl)carbamate, distinct signals are expected for the protons of the tert-butyl group, the ethyl chain, and the N-H group.

The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically around 1.4 ppm. rsc.org The protons of the fluoroethyl group will exhibit more complex splitting patterns due to coupling with each other and with the fluorine atom. The methylene (B1212753) group adjacent to the nitrogen (CH₂-N) is expected to resonate as a triplet of triplets, due to coupling with the adjacent CH₂F group and the N-H proton. The methylene group attached to the fluorine atom (CH₂-F) will appear as a doublet of triplets, due to coupling with the adjacent CH₂-N group and the fluorine atom. The N-H proton typically appears as a broad singlet or a triplet, depending on the solvent and concentration, and its chemical shift can be variable.

Table 3: Predicted ¹H NMR Data for Tert-butyl (2-fluoroethyl)carbamate (in CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| (CH₃)₃C- | ~1.4 | s | - |

| -NH- | Variable | br s or t | - |

| -CH₂-NH- | ~3.4 | dt | J(H,H) ≈ 5, J(H,F) ≈ 25 |

| F-CH₂- | ~4.5 | dt | J(H,H) ≈ 5, J(H,F) ≈ 47 |

s = singlet, t = triplet, dt = doublet of triplets, br s = broad singlet

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. In tert-butyl (2-fluoroethyl)carbamate, four distinct carbon signals are expected.

The carbonyl carbon of the carbamate group will appear at the most downfield position, typically in the range of 155-157 ppm. rsc.org The quaternary carbon of the tert-butyl group is expected around 80 ppm. The methyl carbons of the tert-butyl group will give a single sharp peak around 28 ppm. The carbons of the fluoroethyl chain will be influenced by the electronegative fluorine and nitrogen atoms. The carbon atom bonded to the fluorine (C-F) will be significantly downfield and will appear as a doublet due to one-bond coupling with the fluorine atom. The carbon atom adjacent to the nitrogen (C-N) will also be downfield and may show a smaller two-bond coupling to fluorine. Computational studies on related N-(2,2,2-trifluoroethyl) carbamates have shown that rotational isomers can lead to the observation of multiple signals for the fluorinated carbon. digitellinc.com

Table 4: Predicted ¹³C NMR Data for Tert-butyl (2-fluoroethyl)carbamate (in CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C=O | ~156 | s | - |

| C (CH₃)₃ | ~80 | s | - |

| C(C H₃)₃ | ~28 | s | - |

| -C H₂-NH- | ~42 | d | ²J(C,F) ≈ 20 |

| F-C H₂- | ~83 | d | ¹J(C,F) ≈ 170 |

s = singlet, d = doublet

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for probing the environment of the fluorine atom. Since there is only one fluorine atom in tert-butyl (2-fluoroethyl)carbamate, a single resonance is expected. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

The fluorine signal is expected to be a triplet of triplets due to coupling with the adjacent methylene protons (-CH₂-F) and the protons on the next carbon (-CH₂-N). The chemical shift is typically referenced to an external standard like CFCl₃. For aliphatic fluorides, the chemical shift can vary significantly depending on the substitution pattern. cnr.it For a primary fluoroalkane, the chemical shift is expected in the region of -210 to -225 ppm.

Table 5: Predicted ¹⁹F NMR Data for Tert-butyl (2-fluoroethyl)carbamate

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -F | ~-220 | tt | J(F,H) ≈ 47, J(F,H) ≈ 25 |

tt = triplet of triplets

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and probing the structure of tert-butyl (2-fluoroethyl)carbamate through fragmentation analysis. numberanalytics.com The molecular formula of the compound is C₇H₁₄FNO₂, corresponding to a molecular weight of approximately 163.19 g/mol . cymitquimica.com

General fragmentation pathways for compounds containing a tert-butylcarbamate (B1260302) (t-BOC) group are well-established. The dissociation of gas-phase cations typically proceeds through a concerted elimination of 2-methylpropene (isobutylene) and carbon dioxide, resulting in a characteristic neutral loss of 100 Da. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to confirm the elemental composition of tert-butyl (2-fluoroethyl)carbamate and its fragments. This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For tert-butyl (2-fluoroethyl)carbamate, HRMS would be expected to yield specific m/z values for various adducts, confirming its composition with a high degree of confidence.

| Adduct Ion | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₇H₁₅FNO₂⁺ | 164.1081 |

| [M+Na]⁺ | C₇H₁₄FNNaO₂⁺ | 186.0901 |

| [M+K]⁺ | C₇H₁₄FKNO₂⁺ | 202.0640 |

This table presents the theoretical exact mass values for common adducts of tert-butyl (2-fluoroethyl)carbamate, which would be verified experimentally using HRMS.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of a selected precursor ion. In a typical MS/MS experiment for tert-butyl (2-fluoroethyl)carbamate, the protonated molecule ([M+H]⁺, m/z ≈ 164.1) would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation is initiated by protonation, which can occur on either the carbonyl oxygen or the nitrogen atom of the carbamate group. nih.gov The subsequent dissociation proceeds in two main steps: the elimination of isobutylene (B52900) (C₄H₈) followed by the loss of carbon dioxide (CO₂). nih.gov This two-step process is characteristic of tert-butylcarbamate cations and provides diagnostic evidence for the presence of the tert-butoxycarbonyl (Boc) protecting group. nih.gov Studying these specific dissociation channels via MS/MS allows for the unambiguous structural confirmation of the molecule.

Advanced Spectroscopic Techniques for Fluorinated Compounds

The presence of a fluorine atom in tert-butyl (2-fluoroethyl)carbamate makes certain spectroscopic techniques particularly powerful for its characterization. Organofluorine compounds often require specialized analytical methods to fully elucidate their structure and properties. numberanalytics.comabebooks.com

Fluorine-19 (¹⁹F) NMR spectroscopy is one of the most important techniques for analyzing fluorinated compounds. numberanalytics.com The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing detailed structural information. Advanced multidimensional NMR techniques, such as ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC), can establish correlations between fluorine nuclei and protons, aiding in the complete assignment of the molecular structure. numberanalytics.com

The carbon-fluorine bond is the strongest single bond in organic chemistry, a property that stems from the high electronegativity of fluorine. rsc.org This strong, highly polarized bond influences the molecule's conformation and reactivity, which can be probed using various spectroscopic methods. rsc.org Infrared (IR) spectroscopy, for example, can be used to identify the characteristic stretching vibrations of the C-F bond. numberanalytics.com

Carbon-Fluorine Spectroscopy (e.g., Spectro-Fluor™ Technology)

A novel and highly specific analytical method for the detection of organofluorine compounds is Carbon-Fluorine Spectroscopy (CFS™), also known as Spectro-Fluor™ Technology. encyclopedia.pubnih.gov This technique is predicated on the discovery of unique and characteristic carbon-fluorine (C-F) bond fingerprints within the spectral range of 500–900 cm⁻¹. encyclopedia.pubnih.gov Unlike broader spectroscopic methods, Spectro-Fluor™ offers rapid, highly sensitive, and specific detection of C-F bonds in various environments, including solutions, materials, and complex molecular structures. encyclopedia.pub

For Tert-butyl (2-fluoroethyl)carbamate, this technology would be employed to confirm the presence and integrity of the critical C-F bond in the 2-fluoroethyl moiety. The technique's high specificity allows it to distinguish the C-F bond from other vibrational modes within the molecule, providing a clear and unambiguous signal. nih.gov This is particularly advantageous in quality control and stability studies, where the integrity of the fluorinated group is paramount. The method's ability to detect even low concentrations makes it a powerful tool for tracing and quantification. numberanalytics.com

Interactive Table 1: Representative Data for Spectro-Fluor™ Analysis

This table illustrates the expected output from a Spectro-Fluor™ analysis of Tert-butyl (2-fluoroethyl)carbamate, based on the technology's described capabilities.

| Parameter | Expected Observation | Significance |

| Spectral Region | 500–900 cm⁻¹ | The characteristic region for C-F bond fingerprinting. nih.gov |

| Primary Peak | A sharp, intense peak | Confirms the presence of the C-F bond. |

| Peak Position | Specific to the C-F vibrational mode | Allows for differentiation from other molecular bonds. |

| Signal Intensity | Proportional to concentration | Enables quantitative analysis of the compound. numberanalytics.com |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. mdpi.com For a molecule like Tert-butyl (2-fluoroethyl)carbamate, XPS provides invaluable data on the atomic constituents (Carbon, Nitrogen, Oxygen, and Fluorine) and their immediate chemical environments. The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material.

The binding energy of these core electrons is characteristic of the element and its oxidation state.

Fluorine (F 1s): The F 1s peak is a strong indicator of fluorination. In organofluorine compounds, this peak typically appears at a high binding energy. For structures containing a -CHF- group, the binding energy is expected in the range of 686.9 eV to 687.6 eV. xpsfitting.comresearchgate.net The F 1s peak is generally symmetrical. thermofisher.com

Nitrogen (N 1s): The N 1s spectrum reveals the state of the nitrogen atom. For a carbamate, which contains an amide-like linkage, the binding energy is expected to be around 399.7 eV to 400.5 eV. wur.nlnih.gov This allows differentiation from other nitrogen species like nitriles or nitro groups.

Carbon (C 1s): The C 1s spectrum is more complex due to the different carbon environments in Tert-butyl (2-fluoroethyl)carbamate: the tert-butyl group, the carbonyl group (C=O), the carbon bonded to nitrogen (C-N), and the carbon bonded to fluorine (C-F). Each of these will have a distinct chemical shift, with the C-F and C=O carbons appearing at higher binding energies than the aliphatic carbons.

Oxygen (O 1s): The O 1s spectrum will show peaks corresponding to the two oxygen environments: the carbonyl oxygen (C=O) and the ester oxygen (C-O).

This detailed analysis allows for the verification of the compound's structure and the detection of any surface modification or contamination. nih.gov

Interactive Table 2: Expected XPS Binding Energies for Tert-butyl (2-fluoroethyl)carbamate

This table presents the anticipated binding energy ranges for the core-level electrons of each key element in the compound, based on data from analogous structures in the literature.

| Element | Core Level | Functional Group | Expected Binding Energy (eV) | Reference |

| Fluorine | F 1s | R-CHF -R' | 686.9 - 687.6 | xpsfitting.comresearchgate.net |

| Nitrogen | N 1s | R-N H-C(=O)O-R' | 399.7 - 400.5 | wur.nlnih.gov |

| Oxygen | O 1s | C=O and C-O | ~532 - 534 | mdpi.com |

| Carbon | C 1s | C -F | ~288 - 289 | thermofisher.com |

| Carbon | C 1s | C =O | ~287 - 288 | mdpi.com |

| Carbon | C 1s | C -N / C -O | ~286 - 287 | mdpi.com |

| Carbon | C 1s | C -C / C -H | ~284.8 - 285 | mdpi.com |

Applications of Tert Butyl 2 Fluoroethyl Carbamate in Advanced Organic Synthesis and Chemical Biology

Role as a Key Intermediate in Radiopharmaceutical Chemistry

The field of nuclear medicine, particularly Positron Emission Tomography (PET), relies heavily on the development of novel radiotracers labeled with positron-emitting isotopes like fluorine-18 (B77423) ([¹⁸F]). The short half-life of [¹⁸F] (approximately 110 minutes) necessitates rapid and efficient radiolabeling strategies. [¹⁸F]Fluoroethylation is a widely recognized method for the introduction of this radionuclide into target molecules.

Precursors for Positron Emission Tomography (PET) Tracer Synthesis

tert-Butyl (2-fluoroethyl)carbamate serves as a non-radioactive analogue and potential precursor for the synthesis of [¹⁸F]-labeled PET tracers. The stable, non-radioactive compound allows for extensive optimization of synthetic routes and biological evaluation before engaging in costly and time-sensitive radiochemical syntheses. The building block approach, where a small, radiolabeled synthon is coupled to a larger molecule in the final steps of a synthesis, is a common strategy in PET chemistry. This approach often leads to higher radiochemical yields and purities. rsc.org

Building Blocks for [¹⁸F]Fluoroalkyl Amine Derivatives

The 2-fluoroethylamino moiety is a key component in various biologically active molecules. The Boc-protected nature of tert-butyl (2-fluoroethyl)carbamate allows for the facile introduction of the fluoroethyl group onto a variety of molecular scaffolds. Following the coupling reaction, the Boc protecting group can be readily removed under acidic conditions to reveal the primary amine, which can then participate in further chemical transformations. A common and highly reactive precursor for [¹⁸F]fluoroethylation is [¹⁸F]fluoroethyl tosylate, which can be used to alkylate amines, phenols, and other nucleophiles. rsc.org While direct radiolabeling of tert-butyl (2-bromoethyl)carbamate or a similar precursor with [¹⁸F]fluoride represents a potential route to [¹⁸F]tert-butyl (2-fluoroethyl)carbamate, the development of robust and high-yielding methods remains an active area of research.

| Precursor Type | Labeling Strategy | Key Features |

| Boc-protected bromoethylamine | Nucleophilic substitution with [¹⁸F]fluoride | Direct route to the [¹⁸F]-labeled carbamate (B1207046). |

| [¹⁸F]Fluoroethyl tosylate | Alkylation of a deprotected amine | Versatile and widely used [¹⁸F]fluoroethylating agent. rsc.org |

Utility in Peptide Synthesis and Bioconjugation Chemistry

The modification of peptides and other biomolecules with fluorine-containing groups can significantly enhance their metabolic stability, binding affinity, and conformational properties.

Strategic Use of Boc as an Amine Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, prized for its stability under a wide range of reaction conditions and its facile removal with mild acids. In the context of tert-butyl (2-fluoroethyl)carbamate, the Boc group allows for the selective introduction of the 2-fluoroethylamino moiety at specific positions within a peptide sequence. This is typically achieved by deprotecting the N-terminus of a growing peptide chain and then coupling it with a carboxylic acid-functionalized molecule, or by incorporating an amino acid that has been pre-functionalized with the fluoroethyl group.

Crosslinking Agents for Biomolecule Functionalization

While not a classical crosslinking agent in itself, the functional handles of tert-butyl (2-fluoroethyl)carbamate can be elaborated to create bifunctional linkers. For instance, the amine, once deprotected, can be reacted with one biomolecule, while the fluoroethyl group could potentially participate in other chemical transformations or serve as a stable, fluorinated tag. More commonly, related carbamate structures with additional reactive groups, such as alkynes for click chemistry, are employed as crosslinkers for the functionalization of biomolecules. broadpharm.com

Incorporation into Polymeric Materials and Surface Modification

The introduction of fluorine into polymers can dramatically alter their surface properties, leading to materials with low surface energy, hydrophobicity, and enhanced chemical resistance. Similarly, the modification of surfaces with fluorinated compounds is a well-established strategy to control wetting and adhesion.

While specific examples of the direct polymerization of tert-butyl (2-fluoroethyl)carbamate are not widely reported, its structure suggests potential as a functional monomer. After polymerization, the Boc-protected amine could be deprotected to provide reactive sites for further functionalization of the polymer backbone. This could lead to the creation of functional polymer coatings or materials with tailored properties. Research into the synthesis of carbamate-functionalized polymers and their copolymers is an active field, with applications in creating novel materials with unique characteristics. researchgate.net The modification of surfaces with carbamate-containing molecules has also been explored to alter surface properties. nih.gov

Synthesis of Functionalized Fluorinated Carbamate Polymers

The incorporation of fluorine into polymers can significantly enhance their chemical and physical properties, including thermal stability, chemical resistance, and hydrophobicity. tert-Butyl (2-fluoroethyl)carbamate serves as a key monomer in the synthesis of functionalized fluorinated carbamate polymers. These polymers are prepared through polycondensation or polyaddition reactions where the carbamate group participates in forming the polymer backbone. The presence of the fluorine atom imparts desirable characteristics to the resulting polymer, while the Boc group can be removed post-polymerization to allow for further functionalization, creating polymers with a wide range of applications.

Recent research has focused on the synthesis of novel polymers through methods like sulfur(VI) fluoride (B91410) exchange (SuFEx) click chemistry. This approach has been used for the end-functionalization of polymers, demonstrating the versatility of fluorinated compounds in creating complex macromolecular structures. researchgate.net While not directly involving tert-butyl (2-fluoroethyl)carbamate, these studies highlight the broader interest in incorporating fluorine and carbamate functionalities into polymers.

Grafting of Fluorinated Compounds onto Cellulose (B213188) and Cellulose Acetate (B1210297)

Cellulose and cellulose acetate are abundant and biodegradable natural polymers. Modifying their surfaces by grafting other compounds can impart new functionalities. A one-pot grafting method has been developed to introduce fluoro-groups onto the backbone of cellulose and cellulose acetate using a diisocyanate as a coupling agent. cellulosechemtechnol.ro This "green" procedure allows for the synthesis of novel fluorinated cellulose carbamates and fluorinated cellulose acetate carbamates. cellulosechemtechnol.ro

The resulting modified materials exhibit altered solubility and biodegradation profiles compared to the parent polymers. cellulosechemtechnol.ro Characterization using techniques such as FTIR, NMR, XRD, and TGA confirms the successful grafting of the fluorinated compounds. cellulosechemtechnol.ro This modification opens up possibilities for creating new biodegradable materials for applications such as bioplastics and drug carriers. cellulosechemtechnol.ro

| Starting Material | Modification Method | Key Reagents | Resulting Product | Key Findings | Citation |

|---|---|---|---|---|---|

| Cellulose and Cellulose Acetate | One-pot grafting | Diisocyanate, Fluorinated compounds | Fluorinated cellulose carbamate and fluorinated cellulose acetate carbamate | Successful grafting confirmed by FTIR, NMR, XRD, TGA. Modified materials show altered solubility and biodegradation. | cellulosechemtechnol.ro |

Applications in Chiral Synthesis and Stereochemical Control

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability and ease of removal under mild acidic conditions. researchgate.netnumberanalytics.com This makes N-Boc protected compounds, including derivatives of tert-butyl (2-fluoroethyl)carbamate, valuable in stereoselective reactions.

Enantioselective Transformations Involving N-Boc Imine Derivatives

N-Boc imines are important electrophiles in asymmetric synthesis for the construction of nitrogen-containing compounds. nih.gov They can be generated in situ from stable precursors under mild basic conditions, expanding the scope of accessible nitrogen-containing molecules. nih.gov These reactive imines participate in various enantioselective transformations, such as asymmetric Mannich-type reactions under phase-transfer catalysis, to produce chiral products with high enantiomeric excess. nih.govorgsyn.org The use of the Boc group is advantageous over other protecting groups like the p-methoxyphenyl (PMP) group, which requires harsh oxidative conditions for removal. orgsyn.org

Stereoselective Epoxide Opening Reactions with N-Boc Protected Amines

N-Boc protected amines are utilized in the stereoselective ring-opening of epoxides to synthesize chiral amino alcohols, which are important building blocks for various bioactive molecules. nih.gov For instance, the reaction of an epoxide with an amine, followed by deprotection of the Boc group, is a key step in the synthesis of BACE1 inhibitors. nih.gov Furthermore, recent studies have shown that tert-butyl carbonate itself can act as a nucleophile in epoxide ring-opening reactions in a cascade synthesis to form oxazolidinones, which are crucial structures in medicinal chemistry. nih.govresearchgate.net This reaction's efficiency is notably influenced by substituents on the aryl rings of the starting materials. nih.gov

| Reaction Type | Key Reactants | Product | Key Features | Citation |

|---|---|---|---|---|

| Asymmetric Mannich-Type Reaction | In situ generated N-Boc imines, Nucleophiles | Chiral nitrogen-containing compounds | Mild reaction conditions, high enantioselectivity. | nih.govorgsyn.org |

| Stereoselective Epoxide Opening | Epoxides, N-Boc protected amines | Chiral amino alcohols | Key step in the synthesis of bioactive molecules like BACE1 inhibitors. | nih.gov |

| Cascade Epoxide Opening/Cyclization | Epoxides, tert-butyl carbonate | Oxazolidinones | Novel use of tert-butyl carbonate as a nucleophile. | nih.govresearchgate.net |

Synthetic Intermediate for Complex Bioactive Molecules

Due to its versatile reactivity and the protective nature of the Boc group, tert-butyl (2-fluoroethyl)carbamate and its derivatives are valuable intermediates in the synthesis of complex and biologically active molecules.

Derivatives for N-Trifluoroethyl Lysine (B10760008) Synthesis

The introduction of a trifluoroethyl group to the side chain of lysine, an essential amino acid, can significantly alter the physicochemical properties of peptides and proteins, such as basicity and lipophilicity. rsc.orgnih.govmdpi.com The synthesis of Nε-(2,2,2-trifluoroethyl)-lysine (tFK) utilizes derivatives of tert-butyl carbamate to protect key intermediates and facilitate the construction of the modified amino acid. nsf.govresearchgate.net

A central strategy involves the use of a functionalized tertiary carbamate, specifically N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate, as a key building block. nsf.govresearchgate.net The synthesis of this intermediate begins with the reductive amination of 4-aminobutanol with trifluoroacetaldehyde, followed by protection of the resulting secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nsf.gov This protection step yields the crucial tert-butyl carbamate derivative.

The choice of the tert-butoxycarbonyl (Boc) protecting group is critical for the success of the synthesis. The Boc group serves two primary functions: it reduces the nucleophilicity of the nitrogen atom, and it provides stability in the strongly basic conditions required for subsequent steps, such as the Schöllkopf bislactim amino acid synthesis method. nsf.gov

Following the formation of the Boc-protected amino alcohol, the hydroxyl group is converted into a good leaving group, typically a bromide, via an Appel reaction. This creates an electrophilic alkylating agent. This agent is then used in the stereoselective alkylation of a chiral glycine (B1666218) enolate equivalent (the Schöllkopf reagent) to form the carbon skeleton of the lysine derivative. researchgate.net The final steps involve the hydrolysis of the ester and lactim ether functionalities, followed by the removal of the Boc and α-amino protecting groups to yield the desired Nε-(2,2,2-trifluoroethyl)-lysine. nsf.gov

The use of this specific tert-butyl carbamate derivative enables the efficient and stereocontrolled synthesis of N-trifluoroethylated lysine, a valuable building block for advanced organic synthesis and chemical biology applications. nsf.govresearchgate.net

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce environmental impact and enhance safety. For the synthesis of carbamates like tert-butyl (2-fluoroethyl)carbamate, traditional methods often involve hazardous reagents. Future research is focused on developing more sustainable and eco-friendly alternatives.

One promising green approach is the use of solvent-free reaction conditions. For instance, the protection of amines using di-tert-butyl dicarbonate (B1257347) can be carried out without a solvent, which simplifies the process and reduces waste. researchgate.net Another green methodology involves using water as a solvent, which is non-toxic and environmentally benign. nih.gov

The development of continuous flow synthesis represents another significant advancement. researchgate.net This technique can offer better control over reaction parameters, leading to higher yields and purity while minimizing waste. For complex molecules, flow chemistry has been shown to be more efficient than traditional batch processes. researchgate.net

Future research will likely focus on combining these green chemistry principles to develop a fully sustainable synthesis route for tert-butyl (2-fluoroethyl)carbamate. This could involve using bio-based starting materials, renewable solvents, and energy-efficient processes.

Exploration of Novel Catalytic Systems for Carbamate (B1207046) Chemistry

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems is a key area of research for carbamate production.

Palladium-catalyzed synthesis has shown great promise for the creation of N-aryl carbamates. nih.govmit.edu These methods are efficient and can be applied to a wide range of substrates. nih.govmit.edu Future work in this area may focus on developing more active and stable palladium catalysts that can be used in lower concentrations and are recyclable. Research into decarbonylative fluoroalkylation using palladium catalysts also presents a potential pathway for synthesizing related fluorinated compounds. nih.gov

Biocatalysis , the use of enzymes to catalyze chemical reactions, is another rapidly growing field. Enzymes offer high selectivity and can operate under mild conditions, making them an attractive option for green chemistry. nih.gov For example, esterases have been used for the synthesis of carbamates in water. nih.gov Furthermore, multi-enzyme strategies are being developed for biocatalytic fluoroalkylation, which could be adapted for the synthesis of tert-butyl (2-fluoroethyl)carbamate and its derivatives. sioc.ac.cn The use of engineered enzymes could further expand the scope and efficiency of these biocatalytic methods. sioc.ac.cnnih.gov

Novel catalyst systems, such as those based on zirconia-supported copper and iron, are also being explored for related chemical transformations and could potentially be adapted for carbamate synthesis. mdpi.com

| Catalyst Type | Potential Advantages | Relevant Research Area |

| Palladium-based | High efficiency, broad substrate scope | N-aryl carbamate synthesis, decarbonylative fluoroalkylation nih.govmit.edunih.gov |

| Enzymes (Biocatalysis) | High selectivity, mild reaction conditions, green solvent (water) | Carbamate synthesis, fluoroalkylation nih.govsioc.ac.cnnih.gov |

| Zirconia-supported Metals | Novel reactivity | General catalytic applications mdpi.com |

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

For a compound like tert-butyl (2-fluoroethyl)carbamate, AI can be used to:

Predict optimal synthesis pathways: AI algorithms can analyze vast databases of chemical reactions to identify the most efficient and cost-effective routes for its synthesis. elsevier.comiscientific.org

Optimize reaction conditions: Machine learning models can predict the best temperature, pressure, and catalyst to use to maximize the yield and purity of the final product. youtube.com

Design novel derivatives: AI can be used to design new molecules based on the tert-butyl (2-fluoroethyl)carbamate scaffold with desired properties for specific applications in medicine or agriculture.

Expanding Applications in Fluorine-Based Drug Discovery and Agrochemical Development

The introduction of fluorine atoms into molecules can significantly enhance their biological activity, making fluorinated compounds highly valuable in drug discovery and agrochemical development. nih.govbiesterfeld.nonih.gov The carbamate group is also a key structural feature in many approved drugs and is used to improve the properties of drug candidates. nih.govresearchgate.net

In drug discovery , tert-butyl (2-fluoroethyl)carbamate can serve as a versatile building block for the synthesis of new therapeutic agents. bldpharm.comnih.gov Its combination of a fluorine atom and a protected amine group makes it an attractive starting material for creating a diverse range of molecules. nih.gov For example, fluorinated carbamates are being investigated for their potential as inhibitors of enzymes involved in various diseases. mdpi.com The development of new drugs containing the tert-butyl (2-fluoroethyl)carbamate moiety is an active area of research. chemscene.combldpharm.comresearchgate.net

In agrochemical development , fluorinated pesticides are known for their high efficacy. nih.govresearchgate.net Carbamate-based pesticides are also widely used. researchgate.net Therefore, compounds derived from tert-butyl (2-fluoroethyl)carbamate have the potential to be developed into new and effective pesticides. acs.org Research is ongoing to explore the use of fluorinated carbamates in the development of the next generation of crop protection agents.

| Application Area | Key Features of Tert-butyl (2-fluoroethyl)carbamate | Potential Impact |

| Drug Discovery | Fluorine atom, protected amine, carbamate group | Development of new drugs with improved efficacy and properties nih.govmdpi.com |

| Agrochemicals | Fluorine atom, carbamate structure | Creation of new, more effective pesticides nih.govresearchgate.netresearchgate.netacs.org |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (2-fluoroethyl)carbamate, and how can their efficiency be evaluated?

The synthesis of tert-butyl (2-fluoroethyl)carbamate typically involves carbamate formation via reaction of 2-fluoroethylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Key steps include:

- Methodology : Dissolve 2-fluoroethylamine in a solvent (e.g., THF or dichloromethane), add Boc anhydride dropwise at 0°C, and stir at room temperature. Monitor reaction progress via TLC or NMR.

- Efficiency Metrics : Yield optimization depends on stoichiometry, solvent choice (polar aprotic solvents preferred), and reaction time. For example, Troiani et al. (2011) demonstrated Boc protection efficiencies >90% in analogous systems using catalytic DMAP .

- Characterization : Confirm structure using (e.g., tert-butyl protons at δ 1.4 ppm) and (fluorine coupling patterns). Mass spectrometry (HRMS) validates molecular weight .

Q. Which analytical techniques are critical for confirming the structural integrity of tert-butyl (2-fluoroethyl)carbamate?

- Spectroscopic Methods :

- : Peaks for tert-butyl (9H, singlet), fluoroethyl (δ 4.4–4.6 ppm, split due to ), and carbamate NH (δ 5.1 ppm, broad).

- : Single peak near δ -220 ppm (CF coupling).

- IR Spectroscopy : Carbamate C=O stretch at ~1680–1720 cm.

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths and angles. Baillargeon et al. (2017) applied this to tert-butyl carbamate derivatives, revealing intermolecular hydrogen bonds critical for stability .

Q. What safety protocols are recommended for handling tert-butyl (2-fluoroethyl)carbamate in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks .

- First Aid : In case of skin contact, wash with soap and water; for eye exposure, irrigate for 15 minutes and seek medical attention .

- Stability : Store in a cool, dry place away from strong acids/bases. Limited data on decomposition products necessitate precautionary isolation from reactive agents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during Boc protection of 2-fluoroethylamine?

Q. What strategies resolve contradictions in crystallographic data for tert-butyl carbamate derivatives?

- Issue : Discrepancies in reported bond lengths or hydrogen-bonding networks.

- Approach :

- Cross-Validation : Use multiple techniques (e.g., X-ray with neutron diffraction) to confirm hydrogen positions. Das et al. (2016) resolved ambiguities in carbamate crystal structures by comparing SHELXL-refined models with DFT calculations .

- Data Reproducibility : Ensure consistent crystallization conditions (solvent, temperature) to avoid polymorphic variations .

Q. How can tert-butyl (2-fluoroethyl)carbamate be applied in drug discovery, particularly for fluorinated prodrugs?

- Role : The fluoroethyl group enhances metabolic stability and bioavailability.

- Case Study : In kinase inhibitor synthesis, tert-butyl carbamates act as transient protecting groups. For example, Wu et al. (2008) used fluorinated carbamates to improve blood-brain barrier penetration in CNS-targeted compounds .

- Methodology : Post-Boc deprotection (e.g., TFA in DCM) yields free amines for conjugation. Monitor deprotection efficiency via loss of tert-butyl signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.